2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)-N-(1-phenylethyl)acetamide

Lipophilicity Drug-likeness ADMET prediction

Researchers optimizing thiazole-acetamide antibacterials often face limited access to chiral analogs for stereochemistry-activity studies. This compound addresses that gap. - N-(1-phenylethyl) chiral center enables enantiomer-specific profiling; enantiomeric activity ratios up to 10-fold documented in related series. - Phenacylthioether moiety supports prodrug/covalent inhibitor strategies via metabolic sulfoxide/sulfone conversion. - MW 396.52, cLogP ~3.8 places it in lead-like chemical space, reducing downstream ADMET risk. Supplied at ≥95% purity; in stock for rapid global dispatch.

Molecular Formula C21H20N2O2S2
Molecular Weight 396.52
CAS No. 946277-49-2
Cat. No. B2429076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)-N-(1-phenylethyl)acetamide
CAS946277-49-2
Molecular FormulaC21H20N2O2S2
Molecular Weight396.52
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NC(=O)CC2=CSC(=N2)SCC(=O)C3=CC=CC=C3
InChIInChI=1S/C21H20N2O2S2/c1-15(16-8-4-2-5-9-16)22-20(25)12-18-13-26-21(23-18)27-14-19(24)17-10-6-3-7-11-17/h2-11,13,15H,12,14H2,1H3,(H,22,25)
InChIKeyVYLCUOSUDUFAGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Thiazole-Acetamide Core Identity & Characteristics


2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)-N-(1-phenylethyl)acetamide (CAS 946277-49-2) is a synthetic thiazole-acetamide derivative featuring a phenacylthioether side chain and an N-(1-phenylethyl) terminal amide [1]. With a molecular formula of C21H20N2O2S2 and a molecular weight of 396.52 g/mol, it belongs to a broader class of 2,4-disubstituted thiazole acetamides that have been investigated for antibacterial and antiproliferative activities [2]. The compound is typically supplied at ≥95% purity and is primarily utilized as a research tool in medicinal chemistry and agrochemical discovery programs [1].

Why This Acetamide Is Not Replaceable by Analogs


Minor structural perturbations in the thiazole-acetamide scaffold—such as replacement of the N-(1-phenylethyl) group with N-phenyl or N-benzyl—can profoundly alter lipophilicity, target engagement, and antibacterial spectrum [1]. Published structure-activity relationship (SAR) data on related 4-arylthiazole acetamides demonstrate that even a single substituent change can shift EC50 values by >3-fold against Xanthomonas pathogens [1]. Therefore, procurement of a specific analog without matched comparative biological data risks selecting a compound with suboptimal potency for the intended assay system. The quantitative evidence below documents the key dimensions where CAS 946277-49-2 presents measurable differentiation from its closest commercially available analogs.

Differentiation Evidence for This Acetamide


Predicted Lipophilicity Advantage

The N-(1-phenylethyl) substituent introduces an additional methyl group relative to the N-phenyl analog (CAS 946307-83-1) and an extended alkyl chain versus the N-benzyl analog (CAS 946307-71-7), which is predicted to increase logP by approximately 0.5–0.8 units based on fragment-based calculations [1]. This moderate lipophilicity enhancement may improve membrane permeability while maintaining aqueous solubility within acceptable limits for cell-based assays [1].

Lipophilicity Drug-likeness ADMET prediction

Chiral Center for Stereochemical SAR

Unlike the achiral N-phenyl (CAS 946307-83-1) and N-benzyl (CAS 946307-71-7) analogs, CAS 946277-49-2 contains a chiral center at the benzylic carbon of the N-(1-phenylethyl) group [1]. This feature allows procurement of single enantiomers for differential activity profiling. In related thiazole-acetamide series, enantiomeric pairs have shown up to 10-fold differences in IC50 values against kinase targets [2], suggesting that chirality can be a decisive factor in biological outcome.

Chirality Stereochemistry SAR

Antibacterial Potency Against Xanthomonas

While no direct antibacterial data are available for CAS 946277-49-2, the structurally related N-phenylacetamide-4-arylthiazole series has demonstrated potent activity against Xoo. The lead compound A1 in that series showed an EC50 of 156.7 µM, outperforming the commercial standards bismerthiazol (230.5 µM) and thiodiazole copper (545.2 µM) [1]. Given the close structural correspondence between the core scaffold of A1 and CAS 946277-49-2, the target compound is a logical candidate for parallel antibacterial evaluation.

Antibacterial Xanthomonas Agrochemical

Molecular Weight Advantage

CAS 946277-49-2 (MW 396.52 g/mol) is 14–28 Da lighter than common substituted-phenyl analogs such as N-(4-ethoxyphenyl) (MW ~424 g/mol) and N-(2,6-dimethylphenyl) (MW ~410 g/mol) derivatives [1]. Maintaining molecular weight below 400 Da is a key criterion in lead-like chemical space and correlates with improved pharmacokinetic outcomes [2].

Molecular weight Drug-likeness Lead optimization

Phenacylthioether as Covalent Warhead Mimetic

The phenacylthioether (–S–CH2–C(O)–Ph) moiety in CAS 946277-49-2 is structurally analogous to the acrylamide warheads employed in covalent kinase inhibitors [1]. While the thioether is not intrinsically reactive, metabolic oxidation to the corresponding sulfoxide or sulfone could unmask electrophilic character [2], a feature not present in simple N-phenyl or N-benzyl analogs that lack the thioether linkage.

Covalent inhibitor Thioether Warhead

Key Application Scenarios for This Acetamide


Agrochemical Lead Optimization for Xanthomonas

Based on the class-level EC50 benchmark of 156.7 µM against Xoo for structurally related 4-arylthiazole acetamides [1], CAS 946277-49-2 is a suitable starting scaffold for agricultural bactericide discovery. Its lower molecular weight (396.52 g/mol) relative to substituted-phenyl analogs supports formulation development, while the chiral center allows enantiomer-specific activity profiling for improved target selectivity.

Stereochemical SAR Exploration

The N-(1-phenylethyl) chiral center, absent in the commercially available N-phenyl and N-benzyl analogs [1], makes CAS 946277-49-2 uniquely suited for studies examining the impact of stereochemistry on target binding. Enantiopure procurement enables direct comparison of (R)- and (S)-isomers in kinase inhibition or tubulin polymerization assays, where enantiomeric activity ratios of up to 10-fold have been documented in related thiazole-2-acetamide series [2].

Covalent Probe via Thioether Bioactivation

The phenacylthioether moiety presents an opportunity to explore prodrug or covalent inhibitor strategies through metabolic oxidation to electrophilic sulfoxide/sulfone species [1]. This feature differentiates CAS 946277-49-2 from simple amide analogs and positions it as a candidate for targeted covalent inhibitor programs where sustained target engagement is desired.

Lead-Like Physicochemical Space

With a molecular weight of 396.52 g/mol and a predicted cLogP of approximately 3.8, CAS 946277-49-2 resides within favorable lead-like chemical space [1]. Procurement for fragment-based or structure-based drug discovery campaigns is justified over heavier, more lipophilic analogs that may present downstream ADMET liabilities [2].

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